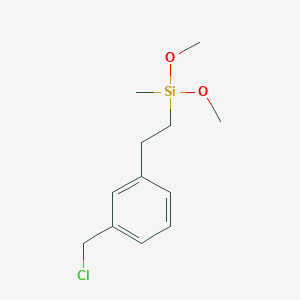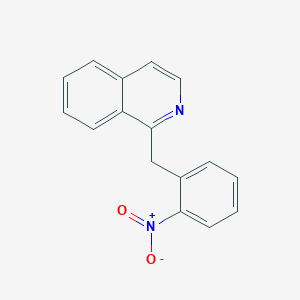
1-(2-Nitrobenzyl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitrobenzyl)isoquinoline: is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, which consists of a benzene ring fused to a pyridine ring The compound this compound is characterized by the presence of a nitrobenzyl group attached to the isoquinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Nitrobenzyl)isoquinoline can be synthesized through several methods. One common method involves the condensation of 2-nitrobenzyl chloride with isoquinoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Nitrobenzyl)isoquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the isoquinoline ring may be oxidized to form isoquinoline N-oxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Reduction: 1-(2-Aminobenzyl)isoquinoline.
Oxidation: Isoquinoline N-oxide derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitrobenzyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1-(2-Nitrobenzyl)isoquinoline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoquinoline moiety can also interact with nucleic acids and proteins, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
1-Benzylisoquinoline: Similar structure but lacks the nitro group.
2-Nitrobenzylisoquinoline: Similar but with the nitro group in a different position.
1-(2-Aminobenzyl)isoquinoline: The reduced form of 1-(2-Nitrobenzyl)isoquinoline.
Uniqueness: this compound is unique due to the presence of both the nitro group and the isoquinoline structure, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
17750-45-7 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
1-[(2-nitrophenyl)methyl]isoquinoline |
InChI |
InChI=1S/C16H12N2O2/c19-18(20)16-8-4-2-6-13(16)11-15-14-7-3-1-5-12(14)9-10-17-15/h1-10H,11H2 |
InChI-Schlüssel |
WQDCBLGNFQKWGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN=C2CC3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065694.png)
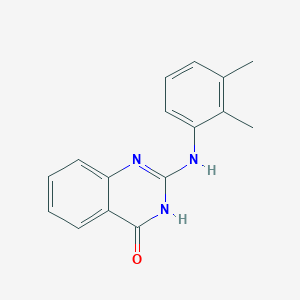

![4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B15065705.png)

![1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one](/img/structure/B15065708.png)
![2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran](/img/structure/B15065716.png)
![2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B15065720.png)
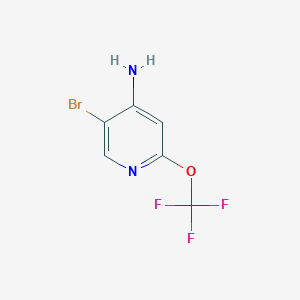
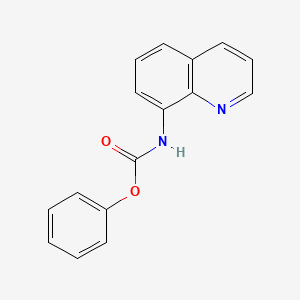
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15065744.png)
